molecular formula C14H6ClNO6 B13148263 1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione CAS No. 61944-32-9

1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione

Cat. No.: B13148263
CAS No.: 61944-32-9
M. Wt: 319.65 g/mol
InChI Key: GKGBEYLSECDSHH-UHFFFAOYSA-N
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Description

1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of chlorine, hydroxyl, and nitro functional groups attached to the anthracene core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione typically involves the nitration of anthraquinone derivatives followed by chlorination and hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and chlorinating agents such as thionyl chloride for chlorination. The hydroxylation step can be achieved using hydroxylating agents like hydrogen peroxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes, making them suitable for commercial production .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell damage. These mechanisms contribute to its potential antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxy-5-nitroanthracene-9,10-dione: Similar structure but lacks the chlorine atom.

    1-Nitroanthracene-9,10-dione: Similar structure but lacks the hydroxyl groups.

    1,5-Dihydroxy-4,8-dinitroanthraquinone: Contains additional nitro groups and hydroxyl groups.

Uniqueness

1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione is unique due to the presence of chlorine, hydroxyl, and nitro groups on the anthracene core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

61944-32-9

Molecular Formula

C14H6ClNO6

Molecular Weight

319.65 g/mol

IUPAC Name

1-chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione

InChI

InChI=1S/C14H6ClNO6/c15-5-1-3-7(17)11-9(5)13(19)12-8(18)4-2-6(16(21)22)10(12)14(11)20/h1-4,17-18H

InChI Key

GKGBEYLSECDSHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)Cl)O)O

Origin of Product

United States

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